Silybin

Catalog No.
S548898
CAS No.
22888-70-6
M.F
C25H22O10
M. Wt
482.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Silybin

CAS Number

22888-70-6

Product Name

Silybin

IUPAC Name

(2R,3R)-3,5,7-trihydroxy-2-[(2R,3R)-3-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2,3-dihydrochromen-4-one

Molecular Formula

C25H22O10

Molecular Weight

482.4 g/mol

InChI

InChI=1S/C25H22O10/c1-32-17-6-11(2-4-14(17)28)24-20(10-26)33-16-5-3-12(7-18(16)34-24)25-23(31)22(30)21-15(29)8-13(27)9-19(21)35-25/h2-9,20,23-29,31H,10H2,1H3/t20-,23+,24-,25-/m1/s1

InChI Key

SEBFKMXJBCUCAI-MNPDLOSFSA-N

SMILES

COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=C(C=C3)C4C(C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O

Solubility

Soluble in DMSO, not in water

Synonyms

2,3 Dehydrosilybin, 2,3-dehydrosilybin, Alepa forte, Alepa-forte, Ardeyhepan, Cefasilymarin, durasilymarin, Hepa loges, Hepa Merz Sil, hepa-loges, Hepa-Merz Sil, HepaBesch, Hepar Pasc, Hepar-Pasc, Heparsyx, Heplant, Lagosa, legalon forte, silibin, silibinin, Silibinin A, Silibinin B, silybin, silybin A, silybin B, silybinin

Canonical SMILES

COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=C(C=C3)C4C(C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O

Isomeric SMILES

COC1=C(C=CC(=C1)[C@@H]2[C@H](OC3=C(O2)C=C(C=C3)[C@@H]4[C@H](C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O

Description

The exact mass of the compound Silybin is 482.1213 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 651520. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Benzyl Compounds - Lignans - Flavonolignans - Silymarin. It belongs to the ontological category of secondary alpha-hydroxy ketone in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

2.4

Exact Mass

482.1213

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

33X338MNE4

GHS Hazard Statements

Aggregated GHS information provided by 51 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 5 of 51 companies. For more detailed information, please visit ECHA C&L website;
Of the 7 notification(s) provided by 46 of 51 companies with hazard statement code(s):;
H315 (93.48%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (93.48%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (93.48%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Currently being tested as a treatment of severe intoxications with hepatotoxic substances, such as death cap (Amanita phalloides) poisoning.

MeSH Pharmacological Classification

Antineoplastic Agents, Phytogenic

ATC Code

A - Alimentary tract and metabolism
A05 - Bile and liver therapy
A05B - Liver therapy, lipotropics
A05BA - Liver therapy
A05BA03 - Silymarin

Pictograms

Irritant

Irritant

Other CAS

22888-70-6
65666-07-1

Wikipedia

Silibinin A

Dates

Modify: 2023-08-15
1: Kaur M, Velmurugan B, Tyagi A, Agarwal C, Singh RP, Agarwal R. Silibinin suppresses growth of human colorectal carcinoma SW480 cells in culture and xenograft through down-regulation of beta-catenin-dependent signaling. Neoplasia. 2010 May;12(5):415-24. PubMed PMID: 20454513; PubMed Central PMCID: PMC2864479.
2: Duan W, Jin X, Li Q, Tashiro S, Onodera S, Ikejima T. Silibinin induced autophagic and apoptotic cell death in HT1080 cells through a reactive oxygen species pathway. J Pharmacol Sci. 2010;113(1):48-56. Epub 2010 Apr 22. PubMed PMID: 20431246.
3: Wu K, Zeng J, Li L, Fan J, Zhang D, Xue Y, Zhu G, Yang L, Wang X, He D. Silibinin reverses epithelial-to-mesenchymal transition in metastatic prostate cancer cells by targeting transcription factors. Oncol Rep. 2010 Jun;23(6):1545-52. PubMed PMID: 20428808.
4: Li L, Zeng J, Gao Y, He D. Targeting silibinin in the antiproliferative pathway. Expert Opin Investig Drugs. 2010 Feb;19(2):243-55. Review. PubMed PMID: 20047507.
5: Mateen S, Tyagi A, Agarwal C, Singh RP, Agarwal R. Silibinin inhibits human nonsmall cell lung cancer cell growth through cell-cycle arrest by modulating expression and function of key cell-cycle regulators. Mol Carcinog. 2010 Mar;49(3):247-58. PubMed PMID: 19908243.
6: Kidd PM. Bioavailability and activity of phytosome complexes from botanical polyphenols: the silymarin, curcumin, green tea, and grape seed extracts. Altern Med Rev. 2009 Sep;14(3):226-46. Review. PubMed PMID: 19803548.
7: Jung HJ, Park JW, Lee JS, Lee SR, Jang BC, Suh SI, Suh MH, Baek WK. Silibinin inhibits expression of HIF-1alpha through suppression of protein translation in prostate cancer cells. Biochem Biophys Res Commun. 2009 Dec 4;390(1):71-6. Epub 2009 Sep 22. PubMed PMID: 19778521.
8: Kaur M, Velmurugan B, Tyagi A, Deep G, Katiyar S, Agarwal C, Agarwal R. Silibinin suppresses growth and induces apoptotic death of human colorectal carcinoma LoVo cells in culture and tumor xenograft. Mol Cancer Ther. 2009 Aug;8(8):2366-74. Epub 2009 Jul 28. PubMed PMID: 19638451; PubMed Central PMCID: PMC2728169.
9: Lin CJ, Sukarieh R, Pelletier J. Silibinin inhibits translation initiation: implications for anticancer therapy. Mol Cancer Ther. 2009 Jun;8(6):1606-12. Epub 2009 Jun 9. PubMed PMID: 19509268.
10: Kim KW, Choi CH, Kim TH, Kwon CH, Woo JS, Kim YK. Silibinin inhibits glioma cell proliferation via Ca2+/ROS/MAPK-dependent mechanism in vitro and glioma tumor growth in vivo. Neurochem Res. 2009 Aug;34(8):1479-90. Epub 2009 Mar 5. PubMed PMID: 19263218.
11: Bhatt RS, Bubley GJ. The challenge of herbal therapies for prostate cancer. Clin Cancer Res. 2008 Dec 1;14(23):7581-2. Review. PubMed PMID: 19047081.
12: Thongphasuk P, Stremmel W, Chamulitrat W. 2,3-dehydrosilybin is a better DNA topoisomerase I inhibitor than its parental silybin. Chemotherapy. 2009;55(1):42-8. Epub 2008 Nov 21. PubMed PMID: 19023201.
13: García-Maceira P, Mateo J. Silibinin inhibits hypoxia-inducible factor-1alpha and mTOR/p70S6K/4E-BP1 signalling pathway in human cervical and hepatoma cancer cells: implications for anticancer therapy. Oncogene. 2009 Jan 22;28(3):313-24. Epub 2008 Nov 3. PubMed PMID: 18978810.
14: Wang HJ, Tashiro S, Onodera S, Ikejima T. Inhibition of insulin-like growth factor 1 receptor signaling enhanced silibinin-induced activation of death receptor and mitochondrial apoptotic pathways in human breast cancer MCF-7 cells. J Pharmacol Sci. 2008 Jul;107(3):260-9. PubMed PMID: 18635919.
15: Zhou L, Liu P, Chen B, Wang Y, Wang X, Chiriva Internati M, Wachtel MS, Frezza EE. Silibinin restores paclitaxel sensitivity to paclitaxel-resistant human ovarian carcinoma cells. Anticancer Res. 2008 Mar-Apr;28(2A):1119-27. PubMed PMID: 18507063.
16: Deep G, Oberlies NH, Kroll DJ, Agarwal R. Identifying the differential effects of silymarin constituents on cell growth and cell cycle regulatory molecules in human prostate cancer cells. Int J Cancer. 2008 Jul 1;123(1):41-50. PubMed PMID: 18435416.
17: Huber A, Thongphasuk P, Erben G, Lehmann WD, Tuma S, Stremmel W, Chamulitrat W. Significantly greater antioxidant anticancer activities of 2,3-dehydrosilybin than silybin. Biochim Biophys Acta. 2008 May;1780(5):837-47. Epub 2008 Jan 3. PubMed PMID: 18222181.
18: Thongphasuk P, Stremmel W, Chamulitrat W. Potent direct or TNF-alpha-promoted anticancer effects of 2,3-dehydrosilybin: comparison study with silybin. Chemotherapy. 2008;54(1):23-30. Epub 2007 Dec 7. PubMed PMID: 18063863.
19: Raina K, Agarwal R. Combinatorial strategies for cancer eradication by silibinin and cytotoxic agents: efficacy and mechanisms. Acta Pharmacol Sin. 2007 Sep;28(9):1466-75. Review. PubMed PMID: 17723180.
20: Jancová P, Anzenbacherová E, Papousková B, Lemr K, Luzná P, Veinlichová A, Anzenbacher P, Simánek V. Silybin is metabolized by cytochrome P450 2C8 in vitro. Drug Metab Dispos. 2007 Nov;35(11):2035-9. Epub 2007 Aug 1. PubMed PMID: 17670841.

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